molecular formula C8H7FN2 B13436679 6-fluoro-4-methyl-1H-benzimidazole

6-fluoro-4-methyl-1H-benzimidazole

Cat. No.: B13436679
M. Wt: 150.15 g/mol
InChI Key: NDBUAGHVBXQVAV-UHFFFAOYSA-N
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Description

6-Fluoro-4-methyl-1H-benzimidazole is a heterocyclic aromatic organic compound. It is a derivative of benzimidazole, where the hydrogen atom at the 6th position is replaced by a fluorine atom and the hydrogen atom at the 4th position is replaced by a methyl group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-4-methyl-1H-benzimidazole can be achieved through various methods. One common method involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative. For instance, the reaction of 4-fluoro-2-nitroaniline with acetic anhydride followed by reduction and cyclization can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-4-methyl-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Fluoro-4-methyl-1H-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-fluoro-4-methyl-1H-benzimidazole involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The compound may also interfere with DNA synthesis or protein function, contributing to its antimicrobial or anticancer properties .

Comparison with Similar Compounds

    6-Fluoro-1H-benzimidazole: Lacks the methyl group at the 4th position.

    4-Methyl-1H-benzimidazole: Lacks the fluorine atom at the 6th position.

    1H-benzimidazole: Lacks both the fluorine atom and the methyl group.

Uniqueness: 6-Fluoro-4-methyl-1H-benzimidazole is unique due to the presence of both the fluorine atom and the methyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability and lipophilicity, while the methyl group can affect its binding affinity to molecular targets .

Properties

Molecular Formula

C8H7FN2

Molecular Weight

150.15 g/mol

IUPAC Name

6-fluoro-4-methyl-1H-benzimidazole

InChI

InChI=1S/C8H7FN2/c1-5-2-6(9)3-7-8(5)11-4-10-7/h2-4H,1H3,(H,10,11)

InChI Key

NDBUAGHVBXQVAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N=CN2)F

Origin of Product

United States

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